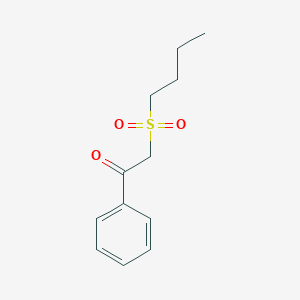

2-(Butane-1-sulfonyl)-1-phenylethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butylsulfonyl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-2-3-9-16(14,15)10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTOQSASKQKGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550425 | |

| Record name | 2-(Butane-1-sulfonyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100257-46-3 | |

| Record name | 2-(Butane-1-sulfonyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design

Established Synthetic Routes for 2-(Butane-1-sulfonyl)-1-phenylethan-1-one

Several primary strategies have been developed for the synthesis of β-ketosulfones. These can be broadly categorized into three main approaches: direct sulfonylation of a ketone precursor, nucleophilic substitution of an α-haloketone, and radical-mediated C-S bond formation.

Sulfonylation Reactions of Phenylethanone Derivatives

The direct introduction of a sulfonyl group onto the α-carbon of a phenylethanone (acetophenone) derivative is a primary synthetic strategy. This transformation typically involves the generation of an enolate from the ketone, which then acts as a nucleophile to attack a sulfonylating agent.

The α-sulfonylation of ketones like acetophenone can be achieved by reacting their corresponding enolates with a sulfonyl chloride. pitt.edu The reaction begins with the deprotonation of the α-carbon of 1-phenylethan-1-one using a strong base to form a lithium enolate. Subsequent treatment with butane-1-sulfonyl chloride serves as the electrophilic source of the sulfonyl group.

A typical reaction protocol involves the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to ensure complete and regioselective enolate formation at the less substituted α-position. pitt.edu The reaction is generally conducted at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to control reactivity and minimize side reactions. The butane-1-sulfonyl chloride is then added to the enolate solution to yield the target β-ketosulfone.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| 1-Phenylethan-1-one | Butane-1-sulfonyl chloride | LDA | THF | -78 °C to RT | This compound |

Table 1: Representative Conditions for the Direct α-Sulfonylation of 1-Phenylethan-1-one.

Alternative methods for the α-sulfonylation of ketones have also been explored, including the use of zinc sulfinates in the presence of an oxidant. researchgate.net

The mechanism for the direct α-sulfonylation of 1-phenylethan-1-one under basic conditions proceeds through a two-step sequence:

Enolate Formation: The strong base (e.g., LDA) abstracts a proton from the α-carbon of 1-phenylethan-1-one. This deprotonation is typically fast and irreversible, leading to the formation of a lithium enolate intermediate. The equilibrium of this step lies far to the right, ensuring a high concentration of the reactive enolate.

Nucleophilic Attack: The formed enolate, with its nucleophilic α-carbon, attacks the electrophilic sulfur atom of butane-1-sulfonyl chloride. This results in the formation of a new carbon-sulfur bond and the displacement of the chloride leaving group, yielding the final product, this compound.

It is crucial to control the reaction conditions, as side reactions such as O-sulfonylation (attack by the enolate oxygen) or self-condensation of the ketone can occur, although C-sulfonylation is generally favored for ketone enolates.

Nucleophilic Substitution Approaches for Sulfonyl Group Introduction

A widely used and reliable method for the synthesis of β-ketosulfones involves the nucleophilic substitution of an α-halo ketone with a sulfinate salt. mdpi.com This approach is often preferred due to the ready availability of the starting materials and the generally high yields.

For the synthesis of this compound, this route would involve the reaction of an α-halo-1-phenylethan-1-one, such as 2-chloro-1-phenylethan-1-one or 2-bromo-1-phenylethan-1-one, with sodium butane-1-sulfinate. The sulfinate anion acts as a potent nucleophile, displacing the halide from the α-carbon of the ketone.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the dissolution of the sulfinate salt and promote the SN2 reaction mechanism. Moderate temperatures are usually sufficient to drive the reaction to completion.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| 2-Chloro-1-phenylethan-1-one | Sodium butane-1-sulfinate | DMF | Room Temp to 60 °C | This compound |

| 2-Bromo-1-phenylethan-1-one | Sodium butane-1-sulfinate | DMSO | Room Temp to 60 °C | This compound |

Table 2: Conditions for Nucleophilic Substitution Route to this compound.

Radical Coupling Strategies for Sulfonyl Group Introduction

Modern synthetic methods have increasingly utilized radical chemistry to form C-S bonds. rsc.org A plausible radical-based synthesis of this compound could involve the coupling of a butane-1-sulfonyl radical with an enol or enolate-derived radical of 1-phenylethan-1-one.

The butane-1-sulfonyl radical can be generated from various precursors, such as butane-1-sulfonyl chloride or butane-1-sulfonyl hydrazide, using a radical initiator (e.g., AIBN, dibenzoyl peroxide) or through photoredox catalysis. nih.gov Concurrently, the 1-phenylethan-1-one can be converted into a radical species, such as a ketyl radical anion, through single-electron transfer (SET). researchgate.net The coupling of these two radical intermediates would then form the desired product.

While specific protocols for this exact transformation are not extensively documented, the general principles of radical C-S bond formation are well-established and represent a viable, alternative synthetic approach. nih.gov This method can offer advantages in terms of functional group tolerance and milder reaction conditions compared to ionic pathways.

Optimization and Scalability of Synthetic Procedures

The transition of a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and sustainability. nih.gov

For the synthesis of this compound, the nucleophilic substitution route (2.1.2) is often the most amenable to scale-up due to its use of readily available, stable reagents and generally milder conditions compared to the direct sulfonylation requiring cryogenic temperatures and highly reactive organolithium bases.

Key Optimization Parameters:

Solvent Selection: Identifying a solvent that maximizes solubility of reactants, facilitates product isolation, and is environmentally benign is crucial.

Base Selection (for Route 2.1.1): While LDA is effective, for larger scale, alternative bases such as sodium hydride or alkali metal alkoxides might be explored for cost and handling reasons, though this could impact regioselectivity.

Temperature Control: The exothermic nature of sulfonylation reactions necessitates efficient heat management. mdpi.com For large-scale production, specialized reactors like falling film reactors can be employed to maintain precise temperature control and improve safety. asiachmical.com

Catalyst Loading (if applicable): In radical or other catalyzed pathways, minimizing catalyst loading without compromising reaction efficiency is a key aspect of optimization.

Work-up and Purification: Developing a scalable purification method, such as crystallization or extraction rather than chromatography, is essential for industrial production. nih.gov

Scalability Considerations: The choice of synthetic route for large-scale production involves a trade-off between reagent cost, operational complexity, yield, and safety. The direct sulfonylation with LDA is operationally complex due to the need for cryogenic conditions and moisture-sensitive reagents. The nucleophilic substitution pathway is often more robust and scalable. google.com The development of continuous flow processes, particularly for highly exothermic or fast reactions, can offer significant advantages in terms of safety, consistency, and throughput. mdpi.comnih.gov

| Synthetic Route | Advantages | Challenges for Scalability |

| Direct Sulfonylation (2.1.1) | Atom economical; direct C-H functionalization. | Requires cryogenic temperatures; use of pyrophoric and expensive bases (LDA); potential for side reactions. |

| Nucleophilic Substitution (2.1.2) | High yields; readily available starting materials; milder conditions. | Generation of stoichiometric salt waste (e.g., NaCl). |

| Radical Coupling (2.1.3) | Mild conditions; high functional group tolerance. | May require expensive photocatalysts or initiators; radical reactions can sometimes be less selective. |

Table 3: Comparison of Synthetic Routes for Scalability.

Application of Continuous Flow Reactors for Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering enhanced safety, better heat and mass transfer, and improved reproducibility compared to batch methods. mdpi.comnih.gov The implementation of continuous flow reactors, such as continuous stirred-tank reactors (CSTRs), allows for the scalable and automated production of sulfonyl chlorides, which are key precursors to compounds like this compound. mdpi.com This approach facilitates the safe handling of hazardous reagents and intermediates, a critical consideration in chlorosulfonation reactions which often involve harsh conditions. mdpi.com The ability to precisely control reaction parameters such as residence time, temperature, and stoichiometry in a continuous flow setup leads to higher yields and purity of the desired product. mdpi.comnih.gov For instance, a multi-step continuous flow process can be designed to include reaction, quenching, and in-line purification, thereby streamlining the entire synthetic sequence. mdpi.comdurham.ac.uk

Control of Stoichiometry in Sulfonylating Agents

The precise control of stoichiometry is paramount in sulfonylation reactions to maximize the yield of the desired product and minimize the formation of by-products. mdpi.com Factors such as the concentration of the sulfonating agent, reaction temperature, and reaction time all play a crucial role in determining the outcome of the reaction. datapdf.com In the synthesis of sulfonyl compounds, an excess of the sulfonating agent is often employed to drive the reaction to completion; however, this can also lead to the formation of undesired side products. mdpi.com Therefore, careful optimization of the stoichiometric ratio of reactants is essential. Design of Experiments (DOE) is a systematic approach that can be utilized to identify the optimal reaction conditions, including stoichiometry, to achieve the highest possible yield and purity of the target molecule. mdpi.com

In-Process Monitoring of Reaction Progress (e.g., Thin-Layer Chromatography)

In-process monitoring is a critical aspect of chemical synthesis, allowing for the real-time assessment of reaction progress and ensuring the desired transformation is proceeding as expected. wisdomlib.org Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for this purpose. wisdomlib.orglibretexts.org By spotting aliquots of the reaction mixture onto a TLC plate at different time intervals, the consumption of starting materials and the formation of products can be visualized. libretexts.orgrochester.edu This allows chemists to determine the optimal reaction time and to identify any potential issues, such as the formation of impurities. rsc.orgthieme.de The use of a "co-spot," where the reaction mixture is spotted on top of the starting material, is a useful technique to confirm the identity of the spots on the TLC plate. rochester.edu

Advanced Synthetic Approaches to Analogous and Related Structures

Beyond the fundamental synthesis of this compound, significant research efforts are directed towards the development of advanced synthetic methods to access structurally related and more complex molecules, particularly those with defined stereochemistry.

Organocatalytic Asymmetric Cycloaddition Reactions for Enantioenriched Derivatives

Organocatalysis has revolutionized the field of asymmetric synthesis by providing a powerful and environmentally friendly alternative to traditional metal-based catalysts. wikipedia.org Chiral organocatalysts can be used to promote a wide range of chemical transformations, including cycloaddition reactions, to produce enantioenriched products with high levels of stereocontrol. rsc.orgrsc.org These reactions are instrumental in the synthesis of chiral β-sulfonyl carbonyl compounds. nih.govrsc.orgsemanticscholar.org

Utilization of Bifunctional Chiral Catalysts (e.g., Squaramide-Based Systems)

Bifunctional chiral catalysts, which possess both a Brønsted acid and a Brønsted base moiety, have proven to be highly effective in a variety of asymmetric transformations. rsc.orgrsc.org Squaramide-based organocatalysts are a prominent class of bifunctional catalysts that have been successfully employed in asymmetric cycloaddition reactions. rsc.orgrsc.orgacs.org The squaramide scaffold acts as a hydrogen bond donor, activating the electrophile, while a basic functional group, such as a tertiary amine, activates the nucleophile. rsc.org This dual activation mode allows for highly organized transition states, leading to excellent enantioselectivity in the cycloaddition products. rsc.orgresearchgate.net

Principles of Enantioselective and Diastereoselective Synthesis

Asymmetric synthesis is a cornerstone of modern organic chemistry, aiming to produce a single stereoisomer of a chiral molecule. rsc.orgresearchgate.netchiralpedia.com Enantioselective synthesis refers to reactions that produce an excess of one enantiomer over the other, while diastereoselective synthesis describes reactions that favor the formation of one diastereomer over another. wikipedia.orguwindsor.ca The principles of asymmetric synthesis rely on the use of a chiral influence, which can be a chiral substrate, a chiral reagent, or a chiral catalyst, to create a diastereomeric interaction in the transition state. rsc.org This interaction lowers the activation energy for the formation of one stereoisomer relative to the other, resulting in the observed stereoselectivity. wikipedia.org Kinetic and thermodynamic control are fundamental concepts in understanding the outcome of stereoselective reactions. rsc.org

Transition Metal-Free Processes in Aryl Sulfone Synthesis

The development of synthetic routes that avoid transition metals is a key goal in green chemistry, aiming to reduce cost and metal contamination in final products. Several effective transition-metal-free strategies for the synthesis of aryl sulfones have been established.

One prominent method involves the reaction of alkyl, aryl, or heteroaryl sodium sulfinates with aryne precursors, such as o-silyl aryl triflates. nih.gov This process proceeds under mild conditions to afford a diverse range of sulfones in good to excellent yields. nih.gov Another approach utilizes the coupling of readily available diaryliodonium salts with arenesulfinates. organic-chemistry.org This reaction can be performed under microwave irradiation in environmentally benign solvents like PEG-400, leading to high yields in short reaction times. organic-chemistry.org The method demonstrates high chemoselectivity, particularly when using unsymmetrical diaryliodonium salts. organic-chemistry.org

A regioselective, one-pot synthesis has also been developed using a reactive quinone imine ketal intermediate. acs.org This protocol is operationally simple, does not require excess reagents, and tolerates a broad range of functional groups on both the sulfinate salt and a p-anisidine substrate, providing diaryl, aryl-alkyl, and aryl-heteroaryl sulfones in high yields. acs.org Furthermore, a multicomponent reductive cross-coupling of unactivated alkyl halides and alkyl tosylates using sodium metabisulfite as a sulfur dioxide source provides a general method for constructing alkyl-alkyl sulfones without a metal catalyst or reductant. chinesechemsoc.org

| Method | Key Reactants | Key Features | Reference |

|---|---|---|---|

| Aryne Precursor Method | Sodium sulfinates, o-silyl aryl triflates | Mild conditions, broad substrate scope | nih.gov |

| Diaryliodonium Salt Coupling | Diaryliodonium salts, Arenesulfinates | High yields, high chemoselectivity, microwave-compatible | organic-chemistry.org |

| Quinone Imine Ketal Intermediate | p-Anisidine substrates, Sulfinate salts | One-pot, regioselective, operationally simple | acs.org |

Copper-Catalyzed Coupling Reactions in Sulfone Formation

Copper-catalyzed reactions represent a cost-effective and efficient alternative to palladium-catalyzed systems for C-S bond formation. These methods are widely used for the synthesis of aryl sulfones. A mild and efficient copper-catalyzed cross-coupling reaction between arylboronic acids and sulfinic acid salts can produce a wide range of alkylaryl and diaryl sulfones. organic-chemistry.org The use of copper acetate, often in the absence of additional ligands and bases, can promote the reaction at room temperature under neutral conditions. organic-chemistry.org

Another strategy involves the aerobic oxidative coupling of thiophenols with aryl-substituted alkenes to synthesize (E)-vinyl sulfones, using air as a green oxidant. acs.org More recently, methodologies have been developed that use masked sulfinate reagents. One such protocol describes a copper-catalyzed coupling of (hetero)aryl halides with sodium 1-methyl 3-sulfinopropanoate (SMOPS), a commercially available reagent. acs.org This approach is base-free, proceeds under mild conditions, and uses substoichiometric amounts of a copper salt. acs.org The resulting β-ester sulfones can be unmasked to reveal the sulfinate, which can then be functionalized further. acs.org

Additionally, a ligand-free copper-catalyzed cross-coupling has been developed that uses β-thioamide sulfones as donors for sulfone motifs. chemrxiv.org These compounds generate sulfinates in situ under basic conditions, which then couple with intermediates formed from the ring-opening of cyclopropenes to construct alkyl aryl sulfones. chemrxiv.org

| Method | Key Reactants | Catalyst System (Example) | Key Features | Reference |

|---|---|---|---|---|

| Arylboronic Acid Coupling | Arylboronic acids, Sulfinic acid salts | Copper acetate | Mild, neutral conditions, ambient temperature | organic-chemistry.org |

| Aerobic Oxidative Coupling | Thiophenols, Alkenes | Copper catalyst | Uses air as a green oxidant | acs.org |

| Masked Sulfinate Coupling | (Hetero)aryl halides, SMOPS reagent | Substoichiometric copper salt | Base-free, mild conditions | acs.org |

| In-Situ Sulfinate Generation | β-Thioamide sulfones, Cyclopropenes | Ligand-free CuCl2 | Mild conditions, novel sulfone donor | chemrxiv.org |

Electrochemical Methods in Organic Synthesis Relevant to Sulfone Compounds

Electrochemical synthesis is an emerging green technology that uses electricity to drive chemical reactions, often avoiding harsh reagents and byproducts. This approach has been successfully applied to the synthesis of sulfone compounds, including β-keto sulfones.

A novel and environmentally friendly strategy has been developed for the electrochemical synthesis of β-keto sulfones by reacting sulfonyl hydrazides with enol acetates. acs.org This method is particularly noteworthy as it proceeds under mild conditions without the need for transition metal catalysts or chemical oxidants, achieving high yields. acs.org The scalability of this process has been demonstrated using an electrochemical flow cell, highlighting its potential for industrial application. acs.org

Other electrochemical methods include the oxidation of diaryl and aryl alkyl sulfides to their corresponding sulfones. nih.govresearchgate.net The selectivity of the reaction—yielding either sulfoxides or sulfones—can be controlled by adjusting the applied current and solvent. nih.gov The oxygen atoms incorporated into the final product are derived from water. nih.govresearchgate.net Furthermore, an efficient electrochemical sulfonylation of organoboronic acids with sodium arylsulfinate salts provides a variety of aryl, heteroaryl, and alkenylsulfones at room temperature under catalyst- and additive-free conditions. organic-chemistry.org The electrosynthesis of allyl sulfones via the sulfonation of allyl trifluoroborates has also been achieved, offering a robust and regioselective approach that can be performed in both batch and continuous flow setups. rsc.org

| Method | Key Reactants | Key Features | Reference |

|---|---|---|---|

| β-Keto Sulfone Synthesis | Sulfonyl hydrazides, Enol acetates | Metal- and oxidant-free, high yields, scalable flow process | acs.org |

| Sulfide (B99878) Oxidation | Diaryl or aryl alkyl sulfides | Selectivity controlled by current/solvent, uses water as oxygen source | nih.govresearchgate.net |

| Organoboronic Acid Sulfonylation | Organoboronic acids, Sodium arylsulfinates | Catalyst- and additive-free, room temperature | organic-chemistry.org |

| Allyl Sulfone Synthesis | Allyl trifluoroborates, Sulfinates | Mediator-free, regioselective, suitable for batch and flow | rsc.org |

Chemical Reactivity and Transformation Pathways

Functional Group Transformations Involving the Sulfonyl Moiety

The sulfonyl group is a key reactive center in the molecule, susceptible to both oxidative and reductive transformations, as well as nucleophilic attack.

While direct oxidation of the sulfonyl group in β-keto sulfones is not a common transformation, analogous aromatic sulfones have been shown to undergo oxidation to sulfonic acids under specific conditions. For instance, the spontaneous oxidation of aromatic sulfones to sulfonic acids has been observed in microdroplets, a reaction accelerated by the presence of a strong electron-donating group on the aromatic ring. nsf.govacs.org This process is proposed to proceed through a radical cation intermediate. acs.org Although 2-(Butane-1-sulfonyl)-1-phenylethan-1-one lacks a hydroxyl group on the phenyl ring, this points to the potential for oxidative C-S bond cleavage under specific activating conditions.

The reduction of the sulfonyl group in β-keto sulfones to the corresponding sulfide (B99878) can be achieved using strong reducing agents. A combination of lithium aluminium hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) in tetrahydrofuran (B95107) has been reported as an effective system for the rapid reduction of various sulfones to sulfides in high yields. rsc.org This transformation provides a pathway to β-keto sulfides, which are also valuable synthetic intermediates. Further reduction to the corresponding thiol could potentially be achieved under more forcing reduction conditions or through a two-step process involving reduction to the sulfide followed by a subsequent reduction.

The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, although this is less common than for halides or tosylates. The reactivity in this regard is highly dependent on the reaction conditions and the nature of the nucleophile.

Direct nucleophilic substitution of the entire sulfonyl group by an amine is not a typical reaction pathway. Instead, reactions involving amines often occur at other sites of the molecule. For instance, α-amination of ketones can be achieved under oxidative conditions in the presence of an iron catalyst, coupling the ketone with primary and secondary sulfonamides. acs.org This suggests that under specific catalytic conditions, the α-carbon of the phenylethanone backbone is more susceptible to amination than the sulfonyl group is to substitution.

Similar to amines, direct substitution of the sulfonyl group by an alcohol is not a favored reaction. The reactivity of β-keto sulfones with alcohols is more likely to involve the carbonyl group or the α-carbon.

Nucleophilic Substitution Reactions of the Sulfonyl Group

Reactivity of the Phenylethanone Backbone

The phenylethanone portion of the molecule contains two primary sites of reactivity: the carbonyl group and the α-carbon.

The carbonyl group of β-keto sulfones can be selectively reduced to a hydroxyl group. nih.gov This reduction is commonly achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) and different alkyl aluminum compounds. nih.govmdpi.com The use of chiral reducing agents or enzymatic methods can lead to the formation of optically active β-hydroxy sulfones. mdpi.comresearchgate.net

The methylene (B1212753) group alpha to both the carbonyl and sulfonyl groups is highly acidic and can be readily deprotonated by a suitable base to form an enolate. This enolate is a key intermediate in a variety of reactions. For example, it can undergo Michael additions to activated alkenes. acs.orgcapes.gov.br Furthermore, this α-position can be functionalized through reactions with electrophiles. For instance, α-halogenation can be achieved using reagents like iodine monochloride. acs.org

Below is a table summarizing the reactivity of analogous β-keto sulfones:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Reduction of Carbonyl | i-Bu₃Al, Et₃Al, i-Bu₂AlH | β-Hydroxy sulfone | nih.gov |

| Reduction of Carbonyl | NaBH₄ | Racemic β-hydroxy sulfone | mdpi.com |

| Reduction of Carbonyl | Alcohol dehydrogenases | Optically active β-hydroxy sulfone | researchgate.net |

| Michael Addition | Arylidenemalononitrile, piperidine, ethanol, rt | Polyfunctionalized 2-amino-4H-pyran | acs.org |

| α-Halogenation | Iodine monochloride/NaOH or Iodine/H₂O₂/AcOH | α-Iodo-β-keto sulfone | acs.org |

Electrophilic Substitution on the Phenyl Ring Directed by the Sulfonyl Group

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. In the case of this compound, the substituent is an acyl group (-COCH2SO2C4H9).

Both the carbonyl (C=O) and the sulfonyl (SO₂) moieties are strong electron-withdrawing groups. organicmystery.com This has two major consequences for electrophilic aromatic substitution on the phenyl ring:

Deactivation of the Ring : The electron-withdrawing nature of the substituent reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. Such substituents are known as deactivating groups. wikipedia.orgorganicmystery.com

Meta-Direction : Deactivating groups direct incoming electrophiles to the meta position. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack. organicmystery.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. byjus.com For this compound, these reactions would be expected to proceed more slowly than for benzene and yield predominantly the meta-substituted product. For instance, nitration with a mixture of nitric and sulfuric acid would generate the nitronium ion (NO₂⁺) as the electrophile, which would then attack the phenyl ring. byjus.commasterorganicchemistry.com

Table 1: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(Butane-1-sulfonyl)-1-(3-nitrophenyl)ethan-1-one |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromophenyl)-2-(butane-1-sulfonyl)ethan-1-one |

Alpha-Carbon Reactivity and Enolate Chemistry

The carbon atom located between the carbonyl group and the sulfonyl group is referred to as the alpha-carbon. sketchy.com The hydrogen atoms attached to this carbon are significantly acidic due to the powerful electron-withdrawing, resonance-stabilizing effects of both adjacent functional groups. msu.edu This dual activation makes the formation of a stabilized enolate anion particularly favorable upon treatment with a base. masterorganicchemistry.com

The resulting enolate is a resonance-stabilized nucleophile, with the negative charge delocalized over the alpha-carbon and the oxygen atom of the carbonyl group. sketchy.commasterorganicchemistry.com This nucleophilic character allows the alpha-carbon to participate in a variety of bond-forming reactions.

Key Reactions Involving the Alpha-Carbon:

Alkylation : The enolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. msu.edu

Aldol-Type Reactions : The enolate can act as a nucleophile, attacking carbonyl compounds to form β-hydroxy ketones, which are precursors to α,β-unsaturated ketones. libretexts.org

Michael Addition : As a soft nucleophile, the enolate can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

The stability of the enolate derived from β-ketosulfones makes them valuable intermediates in organic synthesis. nih.govresearchgate.net The presence of two activating groups makes the alpha-hydrogens more acidic than in simple ketones or esters. msu.edu

Table 2: Approximate pKa Values of Alpha-Hydrogens

| Compound Type | Example | Approximate pKa |

|---|---|---|

| Alkane | CH₄ | ~50 |

| Ketone | CH₃COCH₃ | ~20 |

| Ester | CH₃CO₂Et | ~25 |

| β-Diketone | CH₃COCH₂COCH₃ | ~9 |

| β-Ketoester | CH₃COCH₂CO₂Et | ~11 |

| β-Diketosulfone | CH₃SO₂CH₂SO₂CH₃ | ~13 |

Data sourced from various organic chemistry principles. msu.edu

Complex Organic Transformations and Tandem Catalysis

The unique structural features of β-ketosulfones like this compound allow for their participation in more complex, multi-step reaction sequences, often mediated by catalysts.

Gamma-Additions and Cyclizations in Related Ketones

While reactions at the alpha-carbon are most common, transformations involving other positions can be achieved. For instance, γ-halo ketones are valuable synthetic intermediates for producing biologically active compounds. nih.gov Synthesizing these often involves multi-step sequences.

Furthermore, the sulfonyl group itself can be a key player in cyclization reactions. Research has shown that sulfonyl-stabilized carbanions can undergo intramolecular nucleophilic substitution to form cyclic structures, such as cyclopropyl (B3062369) and cyclobutyl rings. nih.gov For example, the synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane involves the cyclization of a homoallyl sulfone intermediate. nih.gov β-ketosulfones can also participate in cycloaddition reactions like the Diels-Alder reaction to construct six-membered rings. researchgate.net

Regioselectivity Control in Catalytic Systems

In molecules with multiple potential reaction sites, controlling regioselectivity is a significant challenge. For unsymmetrical ketones, catalytic systems can be designed to favor reaction at one site over another. nih.gov For β-ketosulfones, the choice of catalyst and reaction conditions is critical for directing the outcome of a reaction.

For example, the gold(I)-catalyzed hydration of alkynylsulfones is a highly regioselective method for preparing β-ketosulfones, demonstrating excellent control in the formation of the ketone at the β-position relative to the sulfonyl group. rsc.org In the allylation of unsymmetrical β-diketones, regioselectivity was found to be governed by Curtin-Hammett kinetics, where the relative rates of reaction of rapidly equilibrating isomers determine the product distribution. nih.gov The electronic and steric environment created by the butane-1-sulfonyl and phenyl groups in the target molecule would be expected to strongly influence the regiochemical outcome of such catalytic transformations.

Mechanistic Insights into Sulfonyl Group Influence on Transition States

The sulfonyl group exerts a profound influence on reaction mechanisms that extends beyond simply activating the alpha-carbon. Its strong electron-withdrawing ability can stabilize anionic intermediates and influence the geometry and energy of transition states. rsc.orgresearchgate.net In photocatalytic reactions, sulfonamides can be converted into sulfonyl radical intermediates, which can then participate in a variety of useful transformations. nih.govresearchgate.net This demonstrates the sulfonyl group's ability to engage in both polar and radical reaction pathways. rsc.org

The sulfur-oxygen bonds within the sulfonyl group (SO₂) are highly polarized, creating a significant dipole moment. This localized dipole can engage in non-covalent interactions with catalysts, reagents, and solvents. These dipole-dipole interactions can play a crucial role in stabilizing the transition state of a reaction, thereby lowering the activation energy and accelerating the reaction rate. The ability of sulfonamides to interact with amino acids and metal ions in biological systems is partly attributed to these favorable properties. acs.org In a catalytic cycle, such interactions can help to orient the substrate within the catalyst's active site, leading to higher levels of stereo- and regioselectivity.

Stereochemical Implications of Sulfonyl Group Effects

The stereochemical outcome of reactions involving this compound is profoundly influenced by the presence of the sulfonyl group adjacent to the reactive carbonyl center. In reactions such as the reduction of the ketone, the sulfonyl group exerts significant steric and electronic control, often leading to high diastereoselectivity. cdnsciencepub.com

Research on the reduction of acyclic β-ketosulfones with a chiral center at the α-position has shown that these molecules often exist in a preferred conformation in both the solid state and in solution. cdnsciencepub.com This conformational preference is a direct result of the bulky sulfonyl group. For nucleophilic attack on the carbonyl carbon, such as in a sodium borohydride reduction, this fixed conformation means that the nucleophile will preferentially attack one face of the carbonyl group. cdnsciencepub.com This directional attack leads to the predominant formation of one diastereomer of the resulting β-hydroxy sulfone. cdnsciencepub.com Specifically, the preferred trajectory for the nucleophile often leads to reaction on the re face of the carbonyl, yielding the threo diastereomer. cdnsciencepub.com

The degree of diastereoselectivity is often high, demonstrating the powerful directing effect of the sulfonyl group. While simple acyclic ketones may show low stereoselectivity, the presence of the sulfonyl group can enhance the diastereomeric excess to ratios greater than 95:5. cdnsciencepub.com

| β-Ketosulfone Structure | Reducing Agent | Diastereomeric Ratio (threo:erythro) | Reference |

|---|---|---|---|

| 1-Phenyl-2-(phenylsulfonyl)propan-1-one | NaBH₄ | >95:5 | cdnsciencepub.com |

| 1-(Methylsulfonyl)-3-phenylpropan-2-one | NaBH₄ | High, specific ratio not stated | cdnsciencepub.com |

| General R-CO-CH(R')-SO₂-R'' | Alkyl Aluminum Compounds (e.g., i-Bu₃Al) | Quantitative reduction, stereoselectivity dependent on substrate | nih.gov |

Derivatization Strategies for Structural Modification

The structure of this compound offers several avenues for derivatization, primarily targeting the carbonyl group and the adjacent active methylene carbon. The electron-withdrawing nature of both the carbonyl and sulfonyl groups renders the protons on the α-carbon acidic, facilitating the formation of a stabilized carbanion (enolate). This enolate is a potent nucleophile, allowing for a wide range of C-C bond-forming reactions.

Furthermore, the carbonyl group itself is an electrophilic center susceptible to nucleophilic addition reactions. libretexts.org This duality in reactivity makes the compound a versatile precursor for a variety of derivatives.

Principles of Nucleophilic Sulfonylation in Derivatization Processes

While the term "nucleophilic sulfonylation" can describe several processes, in the context of derivatizing this compound, it primarily relates to the nucleophilic character of the α-carbon. The principle hinges on the generation of a carbanion at the methylene position, which can then act as a nucleophile.

The mechanism begins with the deprotonation of the α-carbon by a suitable base. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the oxygen atom of the carbonyl group and the oxygen atoms of the sulfonyl group. This stabilized enolate is a soft nucleophile and can react with a variety of soft electrophiles.

This nucleophilic intermediate can be used to introduce new functional groups. For instance, in a process that could be termed a sulfonylation derivatization, the enolate could react with a sulfonylating agent like p-toluenesulfonyl chloride, although reactions with other electrophiles are more common. The core principle is the generation of a nucleophilic center on the carbon backbone, which is a direct consequence of the electronic properties of the adjacent sulfonyl group. This allows for the construction of more complex molecules. researchgate.netresearchgate.net

| Electrophile Type | Example Electrophile | Resulting Product Type | Reference |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide | α-Alkylated β-Ketosulfone | researchgate.net |

| Aldehyde | Benzaldehyde | Aldol-type addition product | researchgate.net |

| Nitroalkene | β-Nitrostyrene | Michael addition product | researchgate.net |

| Activated Alkene | Acrolein | 1,4-Conjugate addition product | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-(butane-1-sulfonyl)-1-phenylethan-1-one.

The protons on the methylene (B1212753) group positioned between the sulfonyl (SO₂) and carbonyl (C=O) groups are particularly diagnostic in the ¹H NMR spectrum. Due to the strong electron-withdrawing nature of the adjacent sulfonyl and carbonyl functionalities, these protons are significantly deshielded and appear at a characteristically downfield chemical shift. In β-keto sulfones of a similar structure, this methylene signal typically manifests as a singlet in the range of δ 4.5–5.0 ppm. For instance, in a closely related compound, 1-phenyl-2-(phenylsulfonyl)ethan-1-one, the methylene protons (SO₂-CH₂-CO) are observed as a singlet at approximately 4.74 ppm wordpress.com. The integration of this peak corresponds to two protons, confirming the presence of the CH₂ group.

Table 1: Illustrative ¹H NMR Data for the Methylene Protons of a Representative β-Keto Sulfone

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| SO₂-CH ₂-CO | ~ 4.74 | Singlet | 2H |

The ¹³C NMR spectrum provides crucial information for identifying the carbonyl and various aliphatic carbons within the molecule. The carbonyl carbon of the ketone is typically observed at a significant downfield shift, a characteristic feature for this functional group. In β-keto sulfones, this signal is generally found in the region of 180–200 ppm bu.edu.eg. For example, the carbonyl carbon in 1-phenyl-2-(phenylsulfonyl)ethan-1-one appears at 187.9 ppm wordpress.com.

The aliphatic carbons of the butane-1-sulfonyl group and the methylene carbon adjacent to the carbonyl group resonate in the upfield region of the spectrum. The methylene carbon flanked by the sulfonyl and carbonyl groups is notably deshielded by these two electron-withdrawing groups and typically appears around 63.4 ppm wordpress.com. The carbons of the butyl chain will appear at distinct chemical shifts, generally in the range of 13-58 ppm, with the carbon directly attached to the sulfur atom being the most deshielded.

Table 2: Typical ¹³C NMR Chemical Shifts for Key Carbons in a β-Keto Sulfone Structure

| Carbon | Chemical Shift (δ, ppm) |

| C =O (Carbonyl) | ~ 187.9 |

| SO₂-C H₂-CO | ~ 63.4 |

| SO₂-C H₂-CH₂-CH₂-CH₃ | ~ 55-58 |

| SO₂-CH₂-C H₂-CH₂-CH₃ | ~ 24-26 |

| SO₂-CH₂-CH₂-C H₂-CH₃ | ~ 21-23 |

| SO₂-CH₂-CH₂-CH₂-C H₃ | ~ 13-14 |

In cases where a chiral center is introduced into β-keto sulfones, ¹H NMR spectroscopy serves as a powerful tool for determining the ratio of the resulting diastereomers. The protons near the stereocenter in each diastereomer are in slightly different chemical environments, leading to separate, distinguishable signals in the ¹H NMR spectrum.

The determination of the diastereomeric ratio (d.r.) is typically achieved by comparing the integration of well-resolved signals corresponding to each diastereomer. It is crucial to select signals that are baseline-separated to ensure accurate integration. For complex spectra where signals may overlap, advanced NMR techniques such as band-selective pure shift NMR can be employed to collapse multiplets into singlets, thereby enhancing spectral resolution and allowing for more precise quantification of the diastereomeric ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the primary functional groups present in this compound by detecting their characteristic vibrational frequencies.

The sulfonyl group (SO₂) is readily identified by two strong and distinct absorption bands corresponding to its symmetric and asymmetric stretching vibrations. The asymmetric stretching vibration typically appears in the range of 1350–1300 cm⁻¹, while the symmetric stretching vibration is observed at a lower frequency, generally between 1160–1120 cm⁻¹. The high intensity and characteristic positions of these bands make the sulfonyl group easily recognizable in an IR spectrum.

Table 3: Characteristic IR Absorption Frequencies for the Sulfonyl Group

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Asymmetric S=O Stretch | 1350–1300 | Strong |

| Symmetric S=O Stretch | 1160–1120 | Strong |

The carbonyl (C=O) group of the ketone functionality gives rise to a strong, sharp absorption band in the IR spectrum. For aromatic ketones, this C=O stretching vibration is typically observed in the range of 1700–1680 cm⁻¹ hmdb.ca. The conjugation of the carbonyl group with the phenyl ring in this compound is expected to lower the vibrational frequency compared to a simple aliphatic ketone. This shift is due to the delocalization of π-electrons, which slightly weakens the C=O double bond. The presence of a strong band in this region is a clear indicator of the ketone moiety within the molecular structure.

Table 4: Characteristic IR Absorption Frequency for the Carbonyl Group

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Aromatic Ketone) | 1700–1680 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions. semanticscholar.org For this compound, the molecular formula is C₁₂H₁₆O₃S. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), would measure the mass of the molecular ion ([M]+ or [M+H]+). rsc.orgmdpi.com The experimentally observed mass is then compared to the theoretically calculated exact mass. A close match between these values confirms the molecular formula.

For instance, HRMS data for structurally similar β-ketosulfones have been used to confirm their calculated molecular formulas with high accuracy. rsc.org The expected data for this compound would similarly validate its composition.

Table 1: HRMS Data for Molecular Formula Confirmation of C₁₂H₁₆O₃S

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₃S |

| Calculated Exact Mass | 240.0820 |

| Observed Mass (Hypothetical) | 240.0823 |

| Mass Accuracy (ppm) | 1.25 |

| Ionization Mode | ESI/EI |

Note: The observed mass is a representative value for illustrative purposes.

Advanced Spectroscopic and Chromatographic Techniques

Beyond mass spectrometry, other advanced techniques are essential for a complete characterization, including determining stereochemistry and solid-state structure.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio Determination

This compound possesses a chiral center at the carbon atom positioned between the carbonyl and sulfonyl groups. Therefore, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying these enantiomers. csfarmacie.czchromatographyonline.com

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), are commonly and successfully employed for the resolution of racemic β-ketosulfones and their derivatives. rsc.orgmdpi.com The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. rsc.orgmdpi.com By integrating the area under each peak in the resulting chromatogram, the enantiomeric excess (ee) or the ratio of the two enantiomers in a sample can be precisely determined. sigmaaldrich.com

Research on related β-keto sulfone derivatives demonstrates the effectiveness of this technique. For example, the enantiomers of various β-hydroxy sulfones (products of β-keto sulfone reduction) have been successfully resolved using a Chiralpak AD-H column with an isopropanol-hexane mobile phase. rsc.org

Table 2: Representative Chiral HPLC Method for Analysis of a Related β-Sulfone Compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | Isopropanol/Hexane (10:90) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time (Enantiomer 1) | 13.8 min |

| Retention Time (Enantiomer 2) | 18.3 min |

Note: Data is based on the analysis of a structurally similar compound, (1R,2S)-1-phenyl-2-(phenylsulfonyl)propan-1-ol, and is representative of the technique's application. rsc.org

X-ray Crystallography for Solid-State Structure Elucidation (for related compounds)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available, analysis of closely related β-ketosulfones provides significant insight into the expected solid-state conformation, bond lengths, and bond angles.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely utilized tool for predicting molecular properties, including geometry and electronic distribution.

Once the molecular structure is optimized, DFT calculations can accurately predict the bond lengths and angles. mdpi.com These predicted values are often in good agreement with experimental data obtained from techniques like X-ray crystallography. mdpi.com For 2-(Butane-1-sulfonyl)-1-phenylethan-1-one, key predicted parameters would include the lengths of the C=O, S=O, C-S, and various C-C bonds, as well as the bond angles around the carbonyl carbon and the sulfur atom. This data is fundamental for understanding the molecule's three-dimensional shape and steric profile.

Below is a table of representative bond lengths and angles for the functional groups present in the molecule, based on general values for similar compounds.

| Bond/Angle | Typical Predicted Value |

| C=O Bond Length | ~1.23 Å |

| S=O Bond Length | ~1.45 Å |

| C-S Bond Length | ~1.78 Å |

| C-C (Aromatic) Bond Length | ~1.40 Å |

| C-C (Aliphatic) Bond Length | ~1.54 Å |

| O=C-C Angle | ~120° |

| O=S=O Angle | ~120° |

| C-S-C Angle | ~105° |

Note: These are generalized values and the actual computed values for this compound may vary.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the electron-withdrawing nature of both the carbonyl and sulfonyl groups is expected to lower the energy of the LUMO, thus affecting the HOMO-LUMO gap. DFT calculations can provide precise energy values for these orbitals. nih.gov The analysis of the spatial distribution of the HOMO and LUMO can also indicate the likely sites for nucleophilic and electrophilic attack. While specific calculations for this molecule are not available, studies on other organic molecules show that DFT methods can predict these properties. nih.gov The choice of the functional, such as B3LYP or PBE, can influence the accuracy of the predicted gap. nih.gov

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transient species like transition states that are often difficult to observe experimentally.

Theoretical calculations can map out the energy profile of a reaction, identifying the reactants, products, intermediates, and transition states. This is particularly valuable for understanding how reactions involving β-ketosulfones proceed. For instance, in the reduction of β-keto sulfones to β-hydroxy sulfones using alkyl aluminum compounds, a proposed mechanism involves the formation of a six-atom intermediate state (AlCCHCO). nih.gov Computational modeling can be used to calculate the energy of this transition state and validate the proposed pathway. By understanding the reaction pathway, conditions can be optimized to favor the desired product.

The sulfonyl group can play a significant role in stereoselective reactions by influencing the approach of a reactant to a chiral center. Its steric bulk and electronic properties can create a biased environment, favoring the formation of one enantiomer over the other. nih.gov In asymmetric Michael additions, for example, the sulfonyl group can direct the incoming nucleophile to a specific face of the molecule. nih.govacs.org

Computational studies, such as DFT, can rationalize the observed enantioselectivity by modeling the transition states leading to the different stereoisomers. nih.gov By comparing the energies of these transition states, the preferred pathway can be identified. These models often reveal the importance of non-covalent interactions, such as hydrogen bonding or π-π stacking, in controlling the stereochemical outcome. rsc.org For a molecule like this compound, the sulfonyl group would be expected to exert a strong directing effect in asymmetric reactions at the α-carbon.

Isotopic Labeling Simulations in Mechanistic Investigations

Isotopic labeling is a powerful experimental technique used to trace the pathways of atoms through chemical reactions, thereby elucidating reaction mechanisms. osti.govrsc.org In silico simulations of these experiments can predict the outcomes and provide a deeper understanding of the underlying processes. For this compound, a β-ketosulfone, isotopic labeling could be instrumental in studying various reactions, such as those involving the active methylene (B1212753) group situated between the carbonyl and sulfonyl groups.

While specific isotopic labeling simulations for this compound are not found in the reviewed literature, the principles can be illustrated through studies on analogous systems. For example, in mechanistic investigations of furan-2,3-dione rearrangements, the use of ¹⁷O labeling was pivotal in confirming a proposed reaction pathway by demonstrating the equivalence of two oxygen atoms in an intermediate. osti.gov A similar strategy could be hypothetically applied to this compound to study, for instance, its enolization or its behavior in condensation reactions. By labeling the carbonyl oxygen with ¹⁸O, one could track its fate in a reaction, confirming whether it is retained or exchanged.

Intermolecular Interaction Studies

The way molecules interact with each other in the solid state dictates their crystal structure and physical properties. Computational methods are essential in analyzing these often weak and complex interactions.

Hirshfeld Surface Analysis for Weak Interactions

Hirshfeld surface analysis is a computational tool that provides a visual and quantitative description of intermolecular interactions within a crystal lattice. rsc.orgrsc.org This method defines a surface for a molecule in a crystal, and the properties mapped onto this surface reveal the nature and extent of intermolecular contacts. Although a crystal structure and corresponding Hirshfeld surface analysis for this compound are not publicly available, we can infer the types of interactions that would be expected based on its functional groups and studies of similar sulfonyl-containing compounds. nih.govnih.govresearchgate.net

The molecule possesses a phenyl ring, a carbonyl group, and a sulfonyl group, all of which can participate in various non-covalent interactions. A hypothetical Hirshfeld surface analysis would likely highlight the following key interactions:

C-H···O Hydrogen Bonds: The oxygen atoms of the carbonyl and sulfonyl groups are potential hydrogen bond acceptors, likely forming weak C-H···O interactions with hydrogen atoms from neighboring molecules.

H···H Contacts: The butyl chain and phenyl ring would contribute significantly to van der Waals forces, which would be visualized as extensive H···H contacts on the Hirshfeld surface.

π-Interactions: The phenyl ring could engage in π-π stacking with adjacent phenyl rings or C-H···π interactions with nearby C-H bonds.

Computational Modeling of Molecular Interactions (e.g., with proteins, focusing on binding mechanisms)

Understanding how a molecule like this compound might interact with biological macromolecules is crucial for assessing its potential pharmacological activity. Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), typically a protein. nih.govmdpi.com

While no specific protein docking studies for this compound have been published, the methodology has been applied to structurally related molecules. For instance, derivatives of 1-phenylethanone have been docked into the active sites of enzymes like focal adhesion kinase (FAK) to rationalize their inhibitory activity. nih.gov

A computational investigation into the binding of this compound to a protein target would typically involve the following steps:

Target Selection: A protein would be chosen based on a therapeutic hypothesis.

Structure Preparation: The 3D structures of both the ligand and the protein would be prepared and optimized.

Docking Simulation: A docking algorithm would be used to generate and score potential binding poses.

Interaction Analysis: The most plausible binding poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex.

The results of such a study, including the calculated binding affinity and the specific interactions observed, could provide a basis for its mechanism of action and guide the design of new, more effective molecules.

Advanced Research Applications in Synthetic Organic Chemistry

Role as a Versatile Building Block in Complex Molecule Synthesis

The trifunctional nature of β-keto sulfones, possessing a sulfonyl group, a carbonyl group, and an active methylene (B1212753) bridge, renders them highly versatile intermediates in organic synthesis. nih.gov This structural arrangement allows for a variety of chemical transformations, making 2-(Butane-1-sulfonyl)-1-phenylethan-1-one a valuable precursor for the construction of diverse and complex molecular frameworks, particularly heterocyclic compounds.

The reactivity of the active methylene group, flanked by two electron-withdrawing groups (the sulfonyl and carbonyl groups), facilitates its participation in a range of condensation and cyclization reactions. For instance, β-keto sulfones are well-established precursors for the synthesis of pyrazoles, a class of heterocyclic compounds with significant pharmacological activities. nih.govorganic-chemistry.orgnih.gov The reaction typically involves the condensation of the β-keto sulfone with hydrazine (B178648) derivatives. nih.gov Similarly, this compound can serve as a key starting material for the synthesis of pyridazines, another important class of N-heterocycles. organic-chemistry.orgliberty.edunih.gov The synthesis of these heterocycles often proceeds through the reaction of the β-dicarbonyl functionality of the sulfone with binucleophilic reagents like hydrazine. liberty.edu

Furthermore, the presence of the α,β-unsaturated ketone system within the molecule's reactive intermediates allows it to act as a Michael acceptor. organic-chemistry.orgmasterorganicchemistry.com This property enables the introduction of various substituents at the β-position through conjugate addition reactions, further expanding its utility as a building block for highly functionalized molecules. organic-chemistry.orgmasterorganicchemistry.com The ability to participate in such a wide array of reactions underscores the importance of this compound as a foundational element in the synthesis of complex organic structures.

Rational Design and Synthesis of Chemically Active Scaffolds

The electrophilic nature of the α-carbon and the potential for the sulfonyl group to act as a leaving group or participate in covalent interactions make this compound a valuable scaffold for the design and synthesis of molecules with specific chemical and biological activities.

Development of Enzyme Inhibitors Through Sulfonyl-Protein Covalent Interactions

The design of covalent enzyme inhibitors is a burgeoning area of drug discovery, offering advantages such as increased potency and prolonged duration of action. acs.orgnih.gov Covalent inhibitors typically contain an electrophilic "warhead" that forms a stable bond with a nucleophilic amino acid residue within the enzyme's active site. nih.govresearchgate.net The α,β-unsaturated ketone moiety that can be generated from this compound serves as a potential Michael acceptor, making it a candidate for targeted covalent inhibition.

The primary nucleophilic target for such covalent interactions in proteins is often the thiol group of cysteine residues, owing to its high nucleophilicity and relatively low abundance. nih.govexplorationpub.combac-lac.gc.cadenistitovlab.org The electrophilic carbon of the α,β-unsaturated system in derivatives of this compound can undergo a nucleophilic attack by a cysteine thiol, leading to the formation of a stable carbon-sulfur bond and irreversible inhibition of the enzyme. researchgate.netnih.gov This mechanism of action is a key strategy in the development of targeted therapies for various diseases. While the specific enzyme targets for this compound are a subject of ongoing research, its structural motifs are indicative of its potential as a covalent enzyme inhibitor.

Synthesis of Novel Organic Reagents

The reactivity of β-keto sulfones like this compound allows for their transformation into a variety of other functional groups, making them useful precursors for the synthesis of novel organic reagents. The sulfonyl group, being a good leaving group, can be displaced in various reactions, allowing for the introduction of different functionalities.

For example, the chemistry of β-keto sulfones has been extensively explored, demonstrating their conversion into a wide array of carbocyclic and heterocyclic compounds. nih.gov These transformations often involve the strategic removal or modification of the sulfonyl group, highlighting its role as a versatile functional handle. The ability to generate complex molecular scaffolds from this compound opens avenues for the creation of new reagents with tailored properties for specific synthetic applications.

Contribution to Specialty Chemicals and Materials Science

The incorporation of sulfonyl groups into polymers and other materials can impart unique and desirable properties, such as improved thermal stability and specific dielectric characteristics. Polysulfones, for instance, are a class of high-performance thermoplastics known for their excellent thermal and chemical resistance. mdpi.com

While direct applications of this compound in large-scale polymer production are not widely documented, its chemical functionalities make it a relevant model compound and potential monomer or additive in the development of specialty polymers. Research into polysiloxanes containing sulfonyl side groups has shown that the presence of the sulfonyl moiety can significantly increase the dielectric permittivity of the material, a crucial property for applications in actuators, capacitors, and flexible electronics. The synthesis of such materials often involves the introduction of sulfonyl-containing thiols to a polymer backbone via thiol-ene chemistry. The principles derived from the study of compounds like this compound can inform the design of novel monomers for creating high-permittivity elastomers.

Stereoselective Synthesis Methodologies Utilizing Sulfonyl Structures

The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its stereochemistry. The carbonyl group in this compound presents a prochiral center, making it a suitable substrate for asymmetric reduction to produce chiral hydroxysulfones.

Chiral hydroxysulfones are valuable building blocks in organic synthesis as they can be further functionalized without racemization. mdpi.com Various methods have been developed for the asymmetric reduction of β-ketosulfones, including the use of chiral borane (B79455) reagents and transition metal-catalyzed asymmetric hydrogenation. mdpi.com However, biocatalytic methods employing ketoreductases (KREDs) have gained significant attention due to their high enantioselectivity and environmentally friendly reaction conditions. mdpi.comnih.gov

Studies have shown that various yeast strains and engineered ketoreductases can effectively catalyze the asymmetric reduction of ketosulfones to their corresponding chiral alcohols with high enantiomeric excess. nih.govresearchgate.netscilit.com For instance, the yeast Rhodotorula rubra has been identified as a suitable biocatalyst for the asymmetric bioreduction of a ketosulfone to its corresponding trans-hydroxysulfone, a precursor to a carbonic anhydrase inhibitor. nih.govscilit.com Similarly, Candida magnoliae has been used for the production of the (R)-enantiomer of an allylic alcohol from its corresponding ketosulfone. researchgate.net These methodologies highlight the potential of utilizing the sulfonyl structure of this compound as a handle to direct stereoselective transformations, leading to the synthesis of valuable chiral intermediates.

Below is a table summarizing various catalysts and their effectiveness in the asymmetric reduction of β-ketosulfones, which is a key reaction for compounds like this compound.

| Catalyst Type | Specific Catalyst/Enzyme | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Biocatalyst | Rhodotorula rubra MY 2169 | trans-hydroxysulfone | >96% de | nih.govscilit.com |

| Biocatalyst | Candida magnoliae MY 1785 | (R)-alcohol | >90% ee | researchgate.net |

| Biocatalyst | Engineered Ketoreductase (LkKRED) | R-configured hydroxysulfone | up to 99% ee | mdpi.com |

| Chemical Catalyst | Palladium-catalyzed cross-coupling followed by copper-catalyzed conjugate reduction | Chiral β-alkynyl sulfones | High | nih.gov |

| Chemical Catalyst | Ni-Organophotocatalyst | Enantioenriched β-chiral sulfones | up to 91% ee | acs.org |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for 2-(Butane-1-sulfonyl)-1-phenylethan-1-one and its Analogs

The development of efficient and novel synthetic routes to this compound and its derivatives is a primary area for future investigation. While classical methods for the synthesis of β-ketosulfones exist, recent advancements in organic chemistry offer exciting new possibilities.

Future research could focus on adapting modern synthetic strategies to the preparation of this specific compound. These may include:

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds under mild conditions. Investigating the use of photocatalysts to couple suitable precursors, such as a phenacyl derivative and a butane-1-sulfonyl source, could provide a more sustainable and efficient synthesis.

Electrochemical Synthesis: Electrosynthesis offers a green and often reagent-free alternative to traditional methods. The development of an electrochemical protocol for the sulfonylation of a phenylethanone precursor could lead to a scalable and environmentally friendly production method.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Exploring various transition metal catalysts (e.g., copper, palladium) to facilitate the coupling of a butane-1-sulfinate salt with an appropriate α-haloketone or a related electrophile could offer a versatile and high-yielding synthetic route.

A comparative overview of potential synthetic precursors is presented in Table 1.

| Precursor 1 | Precursor 2 | Potential Methodology | Key Advantages |

| Phenacyl halide (e.g., 2-bromo-1-phenylethan-1-one) | Butane-1-sulfinate salt | Nucleophilic substitution | Readily available starting materials |

| Phenylacetylene | Butane-1-sulfinic acid | Oxidative addition | Atom economical |

| 1-Phenylethan-1-one | Butane-1-sulfonyl chloride | α-Sulfonylation | Direct functionalization of C-H bonds |

Advanced Mechanistic Investigations of Sulfonyl Group Directing Effects

The sulfonyl group is known to exert significant electronic and steric effects, influencing the reactivity and selectivity of adjacent functional groups. A deeper understanding of these directing effects in this compound is crucial for its strategic application in organic synthesis.

Future mechanistic studies could employ a combination of experimental and computational techniques to elucidate:

The role of the sulfonyl group in directing nucleophilic attack at the carbonyl carbon or the α-carbon.

The influence of the butane-1-sulfonyl group on the acidity of the α-proton and the subsequent reactivity of the corresponding enolate.

Stereoelectronic effects of the sulfonyl group in stereoselective transformations.

Investigating the behavior of this compound in reactions such as aldol condensations, Michael additions, and alkylations would provide valuable insights into the directing capabilities of the butane-1-sulfonyl moiety.

Development of Catalytic Systems for Enantioselective Transformations

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The development of catalytic systems for the enantioselective synthesis and transformation of this compound would represent a significant advancement.

Emerging research avenues in this area include:

Asymmetric Synthesis: Designing chiral catalysts, such as chiral Lewis acids or organocatalysts, to control the stereochemical outcome of the reactions used to synthesize the target molecule. For instance, the asymmetric Michael addition of a butane-1-sulfinate to an α,β-unsaturated phenyl ketone could be explored.

Enantioselective Reduction of the Carbonyl Group: The development of chiral catalysts for the stereoselective reduction of the ketone functionality would provide access to enantioenriched β-hydroxysulfones, which are valuable chiral building blocks.

Catalytic Enantioselective Alkylation and Aldol Reactions: Utilizing chiral phase-transfer catalysts or metal complexes to control the stereochemistry of reactions at the α-carbon.

Table 2 outlines potential catalytic approaches for the asymmetric synthesis of derivatives of this compound.

| Transformation | Catalyst Type | Potential Chiral Ligand/Catalyst | Desired Outcome |

| Asymmetric Michael Addition | Metal complex | Chiral diamines, phosphines | Enantioenriched this compound |

| Asymmetric Reduction | Organocatalyst / Metal complex | Chiral oxazaborolidines, BINAP-Ru | Enantioenriched β-hydroxysulfone |

| Asymmetric Alkylation | Phase-transfer catalyst | Chiral quaternary ammonium salts | Enantioenriched α-alkylated derivatives |

Computational Predictions for Reactivity and Design of New Derivatives

Computational chemistry offers a powerful platform to predict the reactivity of molecules and to design new derivatives with desired properties, even before their synthesis. Applying computational methods to this compound could accelerate research and development.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: To model the electronic structure, predict spectroscopic properties, and calculate reaction pathways and transition states for reactions involving the target molecule.

Molecular Docking Simulations: If the compound or its derivatives are investigated for biological activity, docking studies could predict their binding affinity and mode of interaction with specific protein targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: To correlate the structural features of a series of analogs with their chemical reactivity or biological activity, guiding the design of new derivatives with enhanced performance.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green and sustainable chemistry are increasingly important in modern chemical synthesis. Integrating the synthesis of this compound with flow chemistry and other sustainable practices would be a valuable research direction.

Key areas for exploration include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target compound. Flow chemistry offers advantages such as improved reaction control, enhanced safety, and easier scalability.

Use of Greener Solvents: Investigating the use of more environmentally benign solvents to replace traditional volatile organic compounds.

Catalyst Recycling: For catalytic reactions, developing methods for the efficient recovery and reuse of the catalyst to minimize waste and cost.

The adoption of these sustainable practices would not only reduce the environmental impact of the synthesis but could also lead to more efficient and cost-effective production methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(butane-1-sulfonyl)-1-phenylethan-1-one, and what key steps ensure high yield and purity?

- Methodology : A typical approach involves sulfonylation of 1-phenylethanone derivatives. For example, sulfonyl groups can be introduced via nucleophilic substitution or radical coupling. In related compounds (e.g., 2-(cyclohex-2-en-1-yl)-1-phenylethan-1-one oxime synthesis), reactions in ethanol (EtOH) with HCl as a catalyst, followed by purification via flash column chromatography (FCC) using gradients like EtOAc/heptane, yield pure products . Key steps include optimizing stoichiometry of sulfonylating agents (e.g., butane-1-sulfonyl chloride) and monitoring reaction progress via TLC.

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : The sulfonyl group (R-SO2-) typically deshields adjacent protons, causing distinct splitting patterns. For example, in 2-(dimethyl(oxo)-λ6-sulfanylidene)-1-phenylethan-1-one, the sulfonyl group shifts adjacent CH protons to δ ~3.5–4.5 ppm in 1H NMR, while carbonyl carbons appear at ~190–200 ppm in 13C NMR .

- IR : Strong S=O stretching vibrations at ~1150–1350 cm⁻¹ confirm sulfonyl groups .

- HRMS : Exact mass matching (e.g., [M + Na]+) validates molecular composition .

Q. What are the typical reactivity patterns of this compound in organic transformations?

- Methodology : The sulfonyl group acts as an electron-withdrawing group, directing electrophilic substitutions to the phenyl ring. In tandem catalysis (e.g., Rh(II)/squaramide systems), similar ketones undergo γ-additions or cyclizations, forming complex heterocycles. Reaction optimization involves screening solvents (e.g., DCM, THF) and catalysts (e.g., chiral squaramides) to control regioselectivity .

Advanced Research Questions

Q. How does this compound participate in tandem catalytic systems, and what mechanistic insights are critical for designing such reactions?

- Methodology : In Rh(II)/squaramide relay catalysis, the sulfonyl group stabilizes transition states via dipole interactions. Mechanistic studies (e.g., DFT calculations or isotopic labeling) can reveal how sulfonyl groups influence enantioselectivity in γ-additions. For example, steric and electronic effects of the butane-1-sulfonyl moiety may dictate face-selective binding to chiral catalysts .

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) during X-ray structure determination of sulfonyl-containing ketones be resolved?

- Methodology : Use SHELXL for refinement, leveraging tools like TWIN/BASF commands for twinned data. For disordered sulfonyl groups, apply PART instructions to model alternate conformations. High-resolution data (≤1.0 Å) and restraints (e.g., DFIX for S–O bonds) improve refinement accuracy .

Q. What strategies address discrepancies in NMR data when this compound exhibits solvent-dependent shifts or dynamic effects?

- Methodology : Variable-temperature NMR (VT-NMR) can resolve dynamic effects (e.g., rotameric equilibria of the sulfonyl group). For solvent-dependent shifts, compare data in deuterated solvents (CDCl3 vs. DMSO-d6). In 2-(cyclohex-2-en-1-yl)-1-phenylethan-1-one, polar solvents like DMSO-d6 upfield-shift carbonyl carbons by ~2 ppm due to hydrogen bonding .

Q. How can computational methods (e.g., DFT or MD simulations) predict the reactivity and stability of sulfonyl-containing ketones in complex reaction environments?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in nucleophilic attacks. For example, the sulfonyl group’s electron-withdrawing nature lowers LUMO energy at the carbonyl carbon, favoring nucleophilic additions. MD simulations in explicit solvents (e.g., water/THF) assess conformational stability under varying conditions .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis of sulfonyl chlorides.

- Characterization : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) for ambiguous protons .

- Crystallography : For sulfonyl disorder, use Hirshfeld rigid-body refinement in SHELXL .